1-(propan-2-yl)-1H-indazole-5-sulfonamide
Overview
Description
“1-(propan-2-yl)-1H-indazole-5-sulfonamide” is a chemical compound that contains an indazole ring, which is a type of nitrogen-containing heterocycle, attached to a sulfonamide group and an isopropyl group . Indazoles are found in many natural products and drugs, and sulfonamides are known for their use in medicinal chemistry, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of “1-(propan-2-yl)-1H-indazole-5-sulfonamide” would consist of an indazole ring, which is a bicyclic compound containing two nitrogen atoms, attached to a sulfonamide group and an isopropyl group . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
The chemical reactions involving “1-(propan-2-yl)-1H-indazole-5-sulfonamide” would depend on the conditions and the reagents used. The indazole ring and the sulfonamide group can participate in various reactions. For example, the indazole ring can undergo electrophilic substitution, and the sulfonamide group can undergo hydrolysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(propan-2-yl)-1H-indazole-5-sulfonamide” would depend on its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .
Scientific Research Applications
Synthesis and Characterization
- The development of efficient strategies for synthesizing sulfonamide compounds, including those related to "1-(propan-2-yl)-1H-indazole-5-sulfonamide", has been a significant area of research. Studies have described methods for synthesizing sulfonamide derivatives with potential cytotoxic activities against cancer cell lines. For instance, one study focused on synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl benzoates, showcasing their cytotoxic activity against various cancer cell lines (Gómez-García et al., 2017).
Biological Activities
- Research into sulfonamide-containing 1,2,3-triazoles through click reactions has highlighted their antibacterial properties against common bacterial strains. Such studies demonstrate the potential of these compounds in developing new antibacterial agents (Kaushik et al., 2020).
- Another study presented the synthesis of novel cyclic sulfonamides through Diels-Alder reactions, underscoring their potential as histamine H3 receptor antagonists, which could have implications for developing new therapeutic agents (Greig et al., 2001).
Anticancer Evaluation
- The regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole and its evaluation against various cancer cell lines has been documented. Such compounds exhibit moderate activity, indicating their potential in anticancer drug development (Salinas-Torres et al., 2022).
Antimalarial and COVID-19 Applications
- Sulfonamides have also been investigated for their antimalarial properties and as potential COVID-19 treatments. Computational calculations and molecular docking studies have been employed to explore the reactivity and biological activity of sulfonamide derivatives, providing insights into their mechanism of action against malaria and SARS-CoV-2 (Fahim & Ismael, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-propan-2-ylindazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-7(2)13-10-4-3-9(16(11,14)15)5-8(10)6-12-13/h3-7H,1-2H3,(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEZORUMFKQJPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)S(=O)(=O)N)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(propan-2-yl)-1H-indazole-5-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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